6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylated compounds is an active area of research in organic chemistry . Trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) is often used in the synthesis of trifluoromethyl-substituted compounds . Cyclic keto sulfides react with trifluoromethyltrimethylsilane to afford trifluoromethyl-substituted hydroxysulfides .Chemical Reactions Analysis
Trifluoromethylation is a common reaction in organic chemistry that introduces a trifluoromethyl group into an organic compound . The trifluoromethyl group is of some importance in the pharmaceutical industry and agrochemicals .Scientific Research Applications
Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of spirocyclic compounds .
Application
The compound “6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol” is used in the synthesis of 2-oxa-7-azaspiro[3.5]nonane, a spirocyclic oxetane . This is part of a broader effort to explore the use of spirocyclic oxetanes as structural alternatives to morpholine in medicinal chemistry .
Method
The synthesis starts from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide . The expanded analogue is commercially available but expensive, and a new synthetic pathway is now reported .
Results
The resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], and the azetidine ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide, are disclosed .
Tuberculosis Treatment
Field
This application is in the field of Medicinal Chemistry and Pharmaceutical Development .
Application
“6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol” is the starting material for the in-development tuberculosis treatment TBI-223 . This drug candidate is an analog of linezolid, an FDA-approved drug used to treat Mycobacterium infections .
Method
A low-cost, protecting group-free route to “6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptan-6-ol” is described . The key bond-forming step in this route is the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane .
Results
This new approach avoids the previous drawbacks associated with the synthesis of 2-oxa-6-azaspiro[3.3]heptane, the major cost driver used in previous routes to TBI-223 .
Future Directions
properties
IUPAC Name |
6-(trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)6(12)1-5(2-6)3-11-4-5/h11-12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJULAXOPUSEOFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(F)(F)F)O)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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